1-{6-oxa-2,9-diazaspiro[4.5]decan-2-yl}ethan-1-one hydrochloride
Description
1-{6-Oxa-2,9-Diazaspiro[4.5]decan-2-yl}ethan-1-one hydrochloride is a spirocyclic compound featuring a 4.5-membered ring system with oxygen (oxa) and nitrogen (diaza) heteroatoms. The molecule contains a ketone group (ethan-1-one) and exists as a hydrochloride salt, enhancing its solubility and stability for pharmaceutical applications .
Properties
CAS No. |
2703774-97-2 |
|---|---|
Molecular Formula |
C9H17ClN2O2 |
Molecular Weight |
220.69 g/mol |
IUPAC Name |
1-(6-oxa-2,9-diazaspiro[4.5]decan-2-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C9H16N2O2.ClH/c1-8(12)11-4-2-9(7-11)6-10-3-5-13-9;/h10H,2-7H2,1H3;1H |
InChI Key |
GNBWJRMGVKZGDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2(C1)CNCCO2.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{6-oxa-2,9-diazaspiro[4.5]decan-2-yl}ethan-1-one hydrochloride typically involves multi-step organic synthesis. One common route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amine and an epoxide, the spirocyclic core can be constructed through nucleophilic substitution and subsequent cyclization reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and stringent purification protocols such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-{6-oxa-2,9-diazaspiro[4.5]decan-2-yl}ethan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the spirocyclic nitrogen can be substituted with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
1-{6-oxa-2,9-diazaspiro[4.5]decan-2-yl}ethan-1-one hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism by which 1-{6-oxa-2,9-diazaspiro[4.5]decan-2-yl}ethan-1-one hydrochloride exerts its effects is largely dependent on its interaction with biological targets. The compound can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Structural Features
The table below highlights key structural differences among similar spirocyclic compounds:
Key Observations :
- Ring Size : Expanding the spiro ring from 4.5 to 5.5 (e.g., 1-(2,9-diazaspiro[5.5]undecan-2-yl)ethan-1-one hydrochloride) increases molecular weight and may alter conformational flexibility .
- Functional Groups : Chloro (e.g., 2-chloro-1-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}ethan-1-one) and ketone groups influence reactivity and metabolic stability .
Physicochemical Properties
- Solubility : The hydrochloride salt form of the target compound improves aqueous solubility compared to neutral analogs like 1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride .
- Stability : Compounds with dioxa rings (e.g., 2-chloro-1-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}ethan-1-one) may exhibit enhanced hydrolytic stability due to reduced ring strain .
Biological Activity
1-{6-oxa-2,9-diazaspiro[4.5]decan-2-yl}ethan-1-one hydrochloride, also known as a derivative of the spirodecane family, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its pharmacological properties. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Molecular Information:
- Molecular Formula: CHClNO
- Molecular Weight: 184.24 g/mol
- CAS Number: 2280241-12-3
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 184.24 g/mol |
| CAS Number | 2280241-12-3 |
Research indicates that compounds within the spirodecane class exhibit various biological activities, primarily through modulation of ion channels and neurotransmitter systems. Specifically, derivatives such as 1-{6-oxa-2,9-diazaspiro[4.5]decan-2-yl}ethan-1-one hydrochloride have shown significant inhibitory effects on calcium uptake in neural tissues, which is crucial for neuroprotection and cognitive function.
In Vitro Studies
A study published in the European Journal of Medicinal Chemistry examined a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives, noting their potent inhibitory effects on neural calcium uptake and protective actions against induced brain edema. The research highlighted that certain derivatives demonstrated remarkable efficacy in preventing learning and memory deficits associated with various neurotoxic agents .
Case Studies
-
Neuroprotective Effects:
- A notable case involved testing the compound's ability to protect against triethyltin-induced brain edema in rats. Results indicated that specific derivatives could significantly reduce edema formation and improve cognitive outcomes when administered prior to exposure to neurotoxic agents.
- Antihypoxic Action:
Comparative Analysis with Known Compounds
The pharmacological profile of 1-{6-oxa-2,9-diazaspiro[4.5]decan-2-yl}ethan-1-one hydrochloride appears distinct from established calcium antagonists like flunarizine or nimodipine. This differentiation suggests a unique mechanism that may involve modulation of both sodium and calcium channels rather than direct antagonism .
Table 2: Comparative Efficacy of Spirodecane Derivatives
| Compound Name | Mechanism of Action | Efficacy (IC50) | Notes |
|---|---|---|---|
| Flunarizine | Calcium channel blocker | ~10 µM | Established neuroprotective agent |
| Nimodipine | Calcium channel blocker | ~5 µM | Commonly used for cerebrovascular disorders |
| 1-{6-Oxa...} | Modulates Ca and Na uptake | TBD | Potential for memory restoration |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
